4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Description
This compound is a fluorinated cyclohexane derivative with a benzylamine substituent at the 1-position and two fluorine atoms at the 4,4-positions of the cyclohexane ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
4,4-difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-11-4-2-1-3-10(11)9-12(17)5-7-13(15,16)8-6-12;/h1-4H,5-9,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLITNHWPCNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2F)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389315-02-9 | |
| Record name | Cyclohexanamine, 4,4-difluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4,4-difluorocyclohexanone with 2-fluorobenzylamine under specific conditions to form the desired amine. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine Hydrochloride
- Structural Difference : The fluorine atom on the benzyl group is positioned at the 3- instead of the 2-position of the phenyl ring.
- Properties :
4,4-Difluoro-N-methylcyclohexan-1-amine Hydrochloride
- Structural Difference : Lacks the benzyl group but includes a methylamine substituent.
- Properties: Molecular weight: 185.6 g/mol (C₇H₁₃F₂N·ClH) . Purity: 95% (Combi-Blocks Inc., Catalog No. JG-5496) .
- Functional Implications : The absence of the aromatic benzyl group reduces lipophilicity, which may affect membrane permeability in biological systems. The methylamine group could enhance solubility but limit π-π stacking interactions in target binding .
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine Hydrochloride
- Structural Difference : Replaces the benzyl group with a sulfanyl-linked 4-fluorophenyl moiety.
- Properties: Molecular weight: 261.79 g/mol (C₁₂H₁₇ClFNS) .
4,4-Difluorocyclohexan-1-amine Hydrochloride
- Structural Difference : Simplest analog, lacking both the benzyl group and additional fluorinated substituents.
- Synonyms: Includes "4-Amino-1,1-difluorocyclohexane hydrochloride" and others .
- Applications : Likely serves as a foundational building block for synthesizing more complex fluorinated amines .
Comparative Data Table
*Estimated based on 3-fluoro analog ; †Calculated from molecular formula (C₆H₁₁F₂N·HCl).
Research Findings and Implications
- Fluorine Substitution : The position of fluorine on the benzyl ring (2- vs. 3-) significantly impacts electronic properties. For example, 2-fluoro substituents may induce steric hindrance, while 3-fluoro groups optimize electronic effects without steric interference .
- Benzyl vs.
- Crystallography: Related cyclohexane-amine hydrochlorides (e.g., 1,1-bis(4-aminophenyl)cyclohexane hydrochloride) form stable crystalline structures, suggesting similar stability for the 4,4-difluoro analogs .
Biological Activity
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS No. 1389315-02-9) is a fluorinated organic compound with significant potential in pharmaceutical applications due to its unique structural properties. The presence of multiple fluorine atoms enhances its biological activity by influencing its interaction with biological targets.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with two fluorine atoms and a phenyl group that also contains a fluorine atom. This configuration contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClF3N |
| Molecular Weight | 279.73 g/mol |
| CAS Number | 1389315-02-9 |
| Synonyms | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atoms enhance the compound's capacity to form hydrogen bonds, which can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various disease models.
Pharmacological Profile
Research indicates that the compound may exhibit a range of pharmacological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, similar to other fluorinated compounds that have shown efficacy against specific cancer cell lines.
- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, possibly acting as a modulator for certain amines involved in mood regulation and cognitive function.
Antitumor Efficacy
In a study examining the antitumor activity of fluorinated compounds, this compound was evaluated alongside other fluorinated analogs. The results indicated that certain derivatives exhibited significant cytotoxicity against L1210 lymphoid leukemia cells, demonstrating an ID50 value comparable to established chemotherapeutic agents .
Neuropharmacological Studies
Research into the neuropharmacological effects of similar compounds has shown that fluorinated amines can modulate monoamine oxidase (MAO) activity, influencing the metabolism of neurotransmitters such as dopamine and serotonin. This modulation may provide insights into the potential use of this compound in treating mood disorders or neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other fluorinated cyclohexane derivatives:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride | C13H16F4N | Antitumor activity |
| 4,5-Difluorobenzene-1,2-diamine | C12H12F2N2 | Neurotransmitter modulation |
Q & A
Q. How can degradation pathways be mapped under accelerated stability testing conditions?
- Methodological Answer : Subject the compound to ICH Q1A guidelines:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
- LC-MS/MS analysis : Identify degradation products (e.g., deaminated or defluorinated derivatives) and propose degradation mechanisms .
Q. What chromatographic techniques resolve enantiomers of this chiral amine hydrochloride?
Q. How can reactor design optimize large-scale synthesis while maintaining stereochemical purity?
- Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., PAT Raman spectroscopy) to control residence time and temperature. For crystallization, use mixed-suspension mixed-product removal (MSMPR) systems to ensure uniform particle size distribution and minimize racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
